Mebroqualone

概要

説明

Mebroqualone is a compound belonging to the quinazolinone class of chemicals. It is a gamma-aminobutyric acid receptor agonist and is an analogue of mecloqualone. This compound exhibits sedative and hypnotic properties similar to its parent compound, mecloqualone, due to its activity at the beta subtype of the gamma-aminobutyric acid receptor . It was first synthesized in the 1960s and has been used primarily for its sedative effects .

準備方法

Synthetic Routes and Reaction Conditions: Mebroqualone can be synthesized through the reaction of 2-methyl-3-(2-bromophenyl)-4(3H)-quinazolinone with appropriate reagents. One common method involves the use of phosphorus pentachloride to facilitate the reaction between N-acylanthranilic acid and 2,6-dibromoaniline derivatives . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and maximize output .

化学反応の分析

Types of Reactions: Mebroqualone undergoes various chemical reactions, including:

Reduction: Catalytic enantioselective synthesis through reductive asymmetric desymmetrization.

Substitution: Reactions involving halogen exchange or substitution on the aromatic ring.

Common Reagents and Conditions:

Reduction: Sodium borohydride in the presence of chiral palladium catalysts.

Substitution: Halogenated reagents under controlled temperatures.

Major Products:

科学的研究の応用

Target Receptor

Mebroqualone functions as an agonist at the β subtype of the GABA receptor, which is crucial for mediating inhibitory neurotransmission in the central nervous system. Its binding at this receptor enhances GABAergic activity, promoting relaxation and sleep.

Biochemical Pathways

The interaction with GABA receptors influences neurotransmitter release and cellular signaling pathways, contributing to its sedative properties. This compound's action leads to modulation of cellular functions through alterations in gene expression and metabolism.

Dosage and Toxicity

Research indicates that this compound may exhibit threshold effects similar to methaqualone, with potential toxicities at high doses. This necessitates careful consideration in any therapeutic applications.

Applications in Scientific Research

This compound has been explored in various scientific domains:

Chemistry

- Model Compound : It serves as a model compound for studying GABA receptor agonists and their interactions, providing insights into the pharmacological profiles of similar compounds.

Biology

- CNS Effects : Investigations into its effects on the central nervous system have revealed potential therapeutic uses, particularly in sedation and anxiety reduction.

Medicine

- Sedative and Hypnotic Properties : While initially investigated for its analgesic and sedative properties during the 1960s and 1970s, concerns about abuse potential led to its withdrawal from many markets. However, it remains a subject of interest for its unique pharmacological profile .

Forensic Science

- Detection in Biological Samples : this compound's unique chemical structure allows for its detection in biological samples, making it valuable in forensic investigations.

Case Study 1: Toxicological Analysis

A study reported two fatalities involving this compound, with non-lethal blood levels found during autopsies. The first case involved a house fire where the decedent had a blood concentration of 10,228 ng/mL; the second case was a suicide by train with a concentration of 115 ng/mL. This study highlights the compound's potential risks and underscores the necessity for further research into its toxicity and effects .

Case Study 2: Pharmacological Insights

Research utilizing cryo-electron microscopy has provided structural insights into how this compound interacts with GABA receptors. The binding sites were identified within transmembrane regions, revealing how this compound potentiates receptor activity by widening the ion-conducting pore . This understanding is crucial for developing safer analogues with reduced abuse potential.

作用機序

Mebroqualone exerts its effects by acting as an agonist at the beta subtype of the gamma-aminobutyric acid receptor . This interaction enhances the inhibitory effects of gamma-aminobutyric acid in the central nervous system, leading to sedative and hypnotic effects . The binding of this compound to the receptor results in the opening of chloride channels, hyperpolarizing the neuron and reducing neuronal excitability .

類似化合物との比較

Mecloqualone: Similar sedative and hypnotic properties but with a chlorine atom instead of bromine.

Methaqualone: Known for its sedative effects and historical use as a recreational drug.

Etaqualone: Another analogue with similar properties but different pharmacokinetics.

Uniqueness: Mebroqualone is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct pharmacological properties compared to its analogues . Its bromine substitution differentiates it from mecloqualone and contributes to its unique receptor binding profile .

生物活性

Mebroqualone, a compound belonging to the quinazolinone class, is recognized for its sedative and hypnotic properties, primarily through its action as an agonist at the beta subtype of the gamma-aminobutyric acid (GABA) receptor. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant research findings.

Overview of this compound

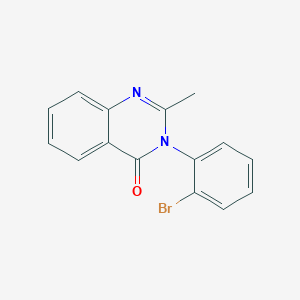

- Chemical Structure : this compound is structurally similar to mecloqualone, differing by a bromine atom on the 3-phenyl ring instead of chlorine. Its molecular formula is with a molar mass of approximately .

- Classification : It is categorized as a GABAergic compound, specifically targeting GABA receptors .

This compound exerts its effects primarily through:

- GABA Receptor Agonism : It acts as an agonist at the β subtype of the GABA receptor, enhancing the inhibitory effects of GABA, which leads to increased sedation and hypnosis .

- Biochemical Pathways : The compound's interaction with GABA receptors affects neurotransmitter release and cellular signaling pathways, contributing to its sedative properties .

Cellular Effects

- Modulation of GABA Activity : this compound enhances GABAergic activity, potentially influencing cell function through alterations in gene expression and cellular metabolism .

- Toxicity and Dosage : Research indicates that like methaqualone, this compound may exhibit threshold effects with potential toxicities at high doses .

Metabolic Pathways

- Liver Metabolism : this compound is likely metabolized in the liver similarly to other quinazolinones, suggesting that its pharmacokinetics may be influenced by liver function .

Case Studies and Experimental Data

- Animal Models : Studies have shown that this compound exhibits sedative effects in various animal models. These studies typically assess the drug's impact on sleep induction and duration .

- Cytotoxicity Assays : Investigations into cytotoxic effects revealed that this compound does not exhibit significant toxicity in certain human cell lines, indicating a selective action profile .

- Comparative Studies : Research comparing this compound with other GABAergic compounds has demonstrated its unique binding properties and efficacy as a sedative agent .

Summary of Biological Activity

The biological activity of this compound can be summarized in the following table:

| Property | Details |

|---|---|

| Chemical Class | Quinazolinone |

| GABA Receptor Target | β subtype of GABA receptor |

| Primary Effects | Sedative and hypnotic |

| Metabolism | Primarily hepatic; similar to methaqualone |

| Toxicity Threshold | Potential toxic effects at high doses |

| Research Applications | Studied for CNS effects and potential therapeutic uses |

特性

IUPAC Name |

3-(2-bromophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUSAPJNASSKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327105 | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4260-20-2 | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4260-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebroqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004260202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEBROQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST66S8F8EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure of Mebroqualone and its physicochemical properties?

A1: this compound is a quinazoline derivative. [] While its exact molecular formula and weight are not specified in the provided abstracts, computational studies have been conducted on its structure and properties. [] These studies have explored the impact of substituents on its thermodynamic, electronic, and lipophilic characteristics using density functional theory (DFT) calculations. [] Additionally, molecular electrostatic potential (MEP) mapping has been employed to visualize the effect of substituent modifications on its electrostatic surface features. []

Q2: How does this compound compare to other structurally similar quinazoline derivatives in terms of its properties and potential applications?

A2: this compound shares structural similarities with other quinazoline derivatives like methaqualone, etaqualone, and mecloqualone. [] Research has focused on comparing these compounds based on their calculated thermodynamic quantities, suggesting that halogen substitution might be favorable. [] Further exploration of these structural similarities could provide insights into potential applications, particularly considering the known pharmaceutical relevance of other quinazoline derivatives. []

Q3: Has this compound been found in any forensic investigations, and what information about its potential toxicity is available?

A3: Two fatality cases involving this compound have been reported, highlighting the need for a better understanding of its toxicity. [] In one case, a blood concentration of 10,228 ng/mL was detected following an accidental death involving a house fire, while in another case, a concentration of 115 ng/mL was found in a suicide by train. [] This limited data emphasizes the importance of further research into this compound's potential toxicity and lethal doses.

Q4: Are there any established synthetic routes for the production of this compound?

A4: Yes, researchers have developed a method for the catalytic enantioselective synthesis of this compound and its derivatives. [] This method utilizes a chiral palladium catalyst and sodium borohydride to achieve reductive asymmetric desymmetrization of specific quinazolinone precursors. [] Additionally, a convenient and green synthetic protocol has been developed for producing 2,3-disubstituted quinazolin-4(3H)-ones, a class of compounds to which this compound belongs. [] This method involves a multicomponent reaction with isatoic anhydride, an amine, and an orthoester, offering a potentially scalable and environmentally friendly approach to this compound synthesis. []

Q5: Can the axial chirality of this compound be exploited for further chemical synthesis?

A5: Yes, the optically active N-C axially chiral this compound derivatives, synthesized through the aforementioned enantioselective methods, have proven valuable in diastereoselective synthesis. [] For example, reacting alkyl halides with metallo enamines generated from these chiral this compound derivatives proceeds with high diastereoselectivity. [] This approach allows for the preparation of structurally diverse compounds, potentially expanding the applications of this compound as a chiral building block in organic synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。